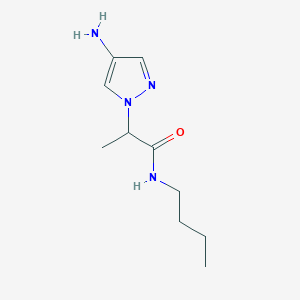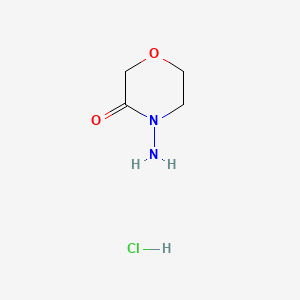
4-Aminomorpholin-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminomorpholin-3-one hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its applications in pharmaceuticals, particularly as an intermediate in the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Aminomorpholin-3-one hydrochloride typically involves the following steps:
Reaction with 4-nitroaniline: The resulting 2-(2-chloroethoxy)acetic acid reacts with 4-nitroaniline in the presence of a phenylboronic acid catalyst.
Transformation: The intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure.
Hydrogenation: Finally, the 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to yield 4-Aminomorpholin-3-one.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of industrial-grade reagents and catalysts, along with stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminomorpholin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or calcium hypochlorite as oxidizing agents.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
4-Aminomorpholin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Aminomorpholin-3-one hydrochloride involves its interaction with specific molecular targets. For instance, in the synthesis of rivaroxaban, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The compound’s amine group plays a crucial role in these reactions, facilitating the formation of key intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog with similar functional groups but lacks the additional amine group.
4-(4-Nitrophenyl)morpholin-3-one: An intermediate in the synthesis of 4-Aminomorpholin-3-one hydrochloride.
Uniqueness
This compound is unique due to its dual functional groups (amine and ether), which make it highly versatile in chemical synthesis. Its ability to undergo various reactions and form stable intermediates sets it apart from simpler analogs like morpholine .
Propriétés
Formule moléculaire |
C4H9ClN2O2 |
|---|---|
Poids moléculaire |
152.58 g/mol |
Nom IUPAC |
4-aminomorpholin-3-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-6-1-2-8-3-4(6)7;/h1-3,5H2;1H |
Clé InChI |
PYDLNKPNZVGCHH-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(=O)N1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
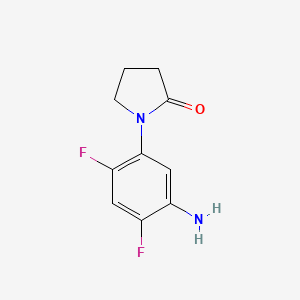
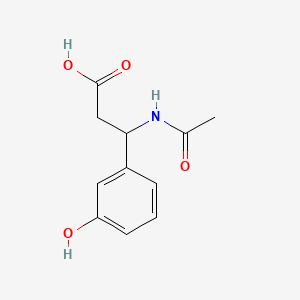
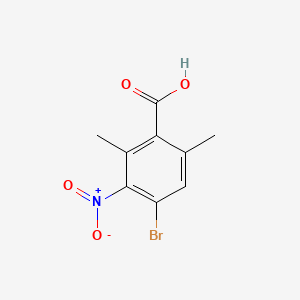
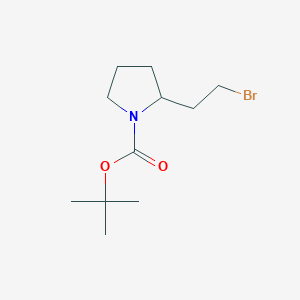


![5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B13491424.png)
![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)
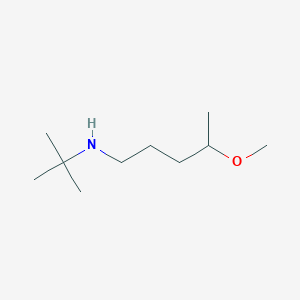
![4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B13491441.png)

